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Compound of Interest

Compound Name: Uridine-15N2

Cat. No.: B12057353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Uridine-15N2, a stable isotope-labeled

nucleoside, and its applications in the detailed study of nucleic acids. From elucidating RNA

structure and function to tracing metabolic pathways and aiding in drug discovery, Uridine-
15N2 has become an indispensable tool for researchers. This document details the

experimental protocols, quantitative data, and conceptual frameworks necessary for its

effective use.

Introduction to Uridine-15N2
Uridine-15N2 is a specialized form of uridine where the two nitrogen atoms in the uracil base

are replaced with the stable isotope nitrogen-15 (¹⁵N). This isotopic labeling provides a

powerful and non-radioactive method for tracking the incorporation and fate of uridine in nucleic

acids. The increased mass and distinct nuclear magnetic properties of ¹⁵N allow for sensitive

detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance

(NMR) spectroscopy, respectively.

Key Properties of Uridine-15N2:
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Property Value

Molecular Formula C₉H₁₂¹⁵N₂O₆

Molecular Weight ~246.19 g/mol

Isotopic Enrichment Typically >98%

Applications
NMR Spectroscopy, Mass Spectrometry,

Metabolic Labeling

Core Applications in Nucleic Acid Research
The unique characteristics of Uridine-15N2 make it a versatile tool for a range of applications

in nucleic acid research, including:

Structural Biology: Determining the three-dimensional structure and dynamics of RNA

molecules using NMR spectroscopy.[1][2][3]

Metabolic Labeling and Flux Analysis: Tracing the synthesis, turnover, and metabolic fate of

RNA within cells and organisms.[4][5]

Drug Discovery and Development: Investigating the mechanism of action of drugs that target

nucleic acid metabolism and exploring drug resistance mechanisms in cancer cells.

Experimental Protocols
In Vitro Transcription for ¹⁵N-Labeled RNA Synthesis
This protocol outlines the steps for producing ¹⁵N-labeled RNA for structural and biophysical

studies using T7 RNA polymerase.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

RNase Inhibitor
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10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 10 mM spermidine, 50

mM DTT)

ATP, GTP, CTP solution (100 mM each)

¹⁵N-UTP solution (100 mM)

DNase I (RNase-free)

Purification supplies (e.g., denaturing polyacrylamide gel, size-exclusion chromatography

columns)

Optimized Protocol:

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following

components at room temperature in the order listed. For a standard 20 µL reaction, typical

concentrations are:

Nuclease-free water to final volume

2 µL 10x Transcription Buffer

1 µg linearized DNA template

2 µL each of 100 mM ATP, GTP, CTP

2 µL of 100 mM ¹⁵N-UTP (For specific labeling of uridine)

1 µL RNase Inhibitor

2 µL T7 RNA Polymerase

Note: The concentration of NTPs, including ¹⁵N-UTP, can be optimized for different RNA

sequences and lengths to maximize yield. Some studies suggest that lower concentrations

of UTP can reduce the formation of double-stranded RNA by-products.

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Longer incubation times may

not necessarily increase the yield of full-length transcripts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for

15-30 minutes to digest the DNA template.

Purification: Purify the ¹⁵N-labeled RNA using an appropriate method such as denaturing

polyacrylamide gel electrophoresis (PAGE), HPLC, or size-exclusion chromatography to

remove unincorporated nucleotides, enzymes, and truncated products.

Quantification and Storage: Determine the concentration of the purified RNA using UV-Vis

spectrophotometry (A260). Store the labeled RNA at -80°C.

Metabolic Labeling of Mammalian Cells with ¹⁵N-Uridine
This protocol describes the in vivo incorporation of ¹⁵N-uridine into the RNA of cultured

mammalian cells to study RNA synthesis, turnover, and metabolic flux.

Materials:

Mammalian cell line of interest

Complete cell culture medium

Dialyzed fetal bovine serum (FBS)

¹⁵N-Uridine

Phosphate-buffered saline (PBS)

RNA extraction kit

Cell lysis buffer

Protocol:

Cell Culture Preparation: Culture mammalian cells to the desired confluency in a complete

medium supplemented with standard FBS.

Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile PBS.

Replace the standard medium with a labeling medium. The labeling medium should be
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prepared with dialyzed FBS to reduce the concentration of unlabeled nucleosides.

Labeling: Add ¹⁵N-Uridine to the labeling medium at a final concentration typically ranging

from 10 to 100 µM. The optimal concentration and labeling time will depend on the cell type

and the specific research question.

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for

the desired labeling period. This can range from a few hours for short-term labeling to

several days for steady-state labeling.

Cell Harvest and RNA Extraction: After the labeling period, wash the cells with ice-cold PBS

and harvest them. Extract total RNA using a standard RNA extraction protocol (e.g., TRIzol

or a column-based kit).

Analysis: The ¹⁵N-labeled RNA is now ready for downstream analysis by NMR spectroscopy

or mass spectrometry.

Data Presentation and Analysis
NMR Spectroscopy of ¹⁵N-Labeled RNA
NMR spectroscopy is a powerful technique for determining the structure and dynamics of RNA

in solution. The incorporation of ¹⁵N labels, particularly in uridine, aids in resolving spectral

overlap and provides valuable distance and dihedral angle restraints. A key experiment is the

2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the

chemical shifts of ¹⁵N nuclei with their directly attached protons.

Representative ¹H-¹⁵N HSQC Chemical Shifts for ¹⁵N-Uridine in an RNA Duplex:

Residue ¹H Chemical Shift (ppm) ¹⁵N Chemical Shift (ppm)

Uridine (imino H3) 13.0 - 14.5 155 - 165

Uridine (amino H) Not Applicable Not Applicable

Note: Chemical shifts are highly sensitive to the local environment and can vary depending on

the RNA sequence, structure, and experimental conditions.
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Mass Spectrometry of ¹⁵N-Labeled RNA
Mass spectrometry provides a highly sensitive method for quantifying the incorporation of ¹⁵N-

uridine into RNA and for analyzing metabolic fluxes. By measuring the mass shift between

unlabeled and ¹⁵N-labeled RNA fragments, researchers can determine the rate of RNA

synthesis and degradation.

Expected Mass Shift for Uridine-15N2:

Incorporation of one Uridine-15N2 molecule results in a mass increase of 2 Da compared to

the unlabeled uridine. This allows for the clear differentiation of labeled and unlabeled species

in a mass spectrum.

Fragmentation Analysis:

Upon collision-induced dissociation (CID) in a mass spectrometer, RNA fragments into

characteristic product ions. For a fragment containing Uridine-15N2, the masses of the

resulting ions will reflect the presence of the two ¹⁵N atoms. The fragmentation of the uracil

base itself can also be informative.

Representative m/z Values for a Hypothetical ¹⁵N-Uridine Containing RNA Fragment:

Fragment Ion Type Unlabeled m/z ¹⁵N₂-Labeled m/z Mass Shift (Da)

Precursor Ion [M-H]⁻ X X + 2n +2n

y-series ion Y Y + 2m +2m

c-series ion Z Z + 2p +2p

Where 'n' is the total number of Uridine-15N2 residues in the precursor ion, and 'm' and 'p' are

the number of Uridine-15N2 residues in the respective fragment ions.

Visualizing Workflows and Pathways
Experimental Workflow for Quantitative RNA Analysis
The following diagram illustrates a typical workflow for studying RNA synthesis and turnover

using metabolic labeling with Uridine-15N2 followed by LC-MS/MS analysis.
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Cell Culture & Labeling

Sample Preparation

Data Acquisition & Analysis

1. Cell Culture

2. Metabolic Labeling
with Uridine-15N2

3. Cell Harvest

4. RNA Extraction

5. RNA Digestion
(to nucleosides)

6. LC-MS/MS Analysis

7. Data Analysis
(Quantification of 15N incorporation)

8. Biological Interpretation
(RNA synthesis/turnover rates)

Click to download full resolution via product page

Quantitative RNA analysis workflow.
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Pyrimidine Salvage Pathway in Cancer Metabolism
Uridine-15N2 is an excellent tracer for studying the pyrimidine salvage pathway, which is often

upregulated in cancer cells to meet their high demand for nucleotides. This pathway allows

cells to recycle nucleosides from the microenvironment, contributing to proliferation and drug

resistance.
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Pyrimidine salvage pathway traced with Uridine-15N2.

Application in Drug Development
The study of nucleotide metabolism is crucial in the development of anticancer and antiviral

therapies. Many chemotherapeutic agents, such as 5-fluorouracil (5-FU), are nucleoside
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analogs that interfere with DNA and RNA synthesis. Uridine-15N2 can be used to trace the

metabolic flux through the pyrimidine salvage pathway in the presence of such drugs. This

allows researchers to:

Elucidate Drug Mechanism of Action: By monitoring the incorporation of ¹⁵N from Uridine-
15N2 into RNA, researchers can quantify the extent to which a drug inhibits de novo

nucleotide synthesis, thereby forcing the cell to rely on the salvage pathway.

Investigate Drug Resistance: Cancer cells can develop resistance to chemotherapy by

upregulating the salvage pathway. Tracing with Uridine-15N2 can reveal these metabolic

adaptations, providing insights for developing strategies to overcome resistance. For

instance, studies have shown that some cancer cells can utilize uridine to bypass glucose

dependency, a finding with significant therapeutic implications.

Conclusion
Uridine-15N2 is a powerful and versatile tool for investigating the multifaceted world of nucleic

acids. Its application in NMR spectroscopy and mass spectrometry enables detailed structural

and metabolic studies that are crucial for advancing our understanding of fundamental

biological processes and for the development of novel therapeutics. The protocols and

conceptual frameworks presented in this guide provide a solid foundation for researchers to

effectively incorporate Uridine-15N2 into their studies of nucleic acid biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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